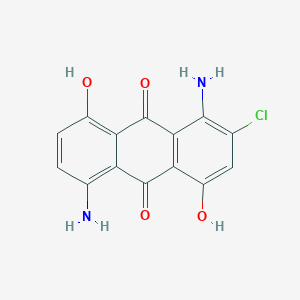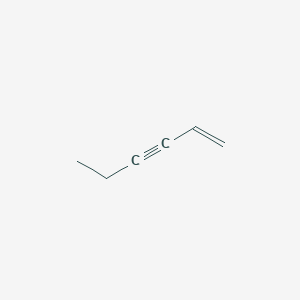
Ruthenium(IV) sulfide
Overview
Description
Ruthenium(IV) sulfide is an inorganic compound with the chemical formula RuS₂ It is a black solid that occurs naturally as the mineral laurite this compound is a member of the pyrite group of minerals and is known for its semiconductor properties
Mechanism of Action
Target of Action
Ruthenium(IV) sulfide, like other ruthenium complexes, has been found to exhibit significant anticancer properties . The primary targets of ruthenium complexes are DNA, mitochondria, and endoplasmic reticulum of cells . These targets play crucial roles in cell survival and proliferation, making them ideal targets for anticancer drugs.
Mode of Action
The interaction of this compound with its targets results in changes that can lead to cell death. For instance, ruthenium complexes can interact with DNA, leading to DNA damage and subsequent cell death . They can also interact with mitochondria and endoplasmic reticulum, disrupting their normal function and leading to apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it can induce tumor cell apoptosis and autophagy, and inhibit angiogenesis . These effects can disrupt the growth and survival of cancer cells, leading to their death.
Pharmacokinetics
Understanding the pharmacokinetics of ruthenium complexes is crucial for effective drug delivery and optimizing therapeutic potential . This involves absorption, distribution, metabolism, and excretion (ADME) studies to ensure efficacy and safety in drug development . .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, disruption of mitochondrial and endoplasmic reticulum function, induction of apoptosis and autophagy, and inhibition of angiogenesis . These effects can lead to the death of cancer cells, thereby inhibiting the growth of tumors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of ruthenium complexes . In addition, the presence of other ions or molecules can also influence the action of ruthenium complexes . Therefore, the action environment is an important factor to consider when studying the mechanism of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(IV) sulfide can be synthesized through several methods. One common approach is the direct combination of elemental ruthenium and sulfur at high temperatures. The reaction typically occurs in a sealed tube to prevent the loss of sulfur as a gas:
Ru+2S→RuS2
Another method involves the reaction of ruthenium(III) chloride with hydrogen sulfide gas:
2RuCl3+3H2S→2RuS2+6HCl
Industrial Production Methods: Industrial production of this compound often involves the hydrothermal synthesis method. This process involves reacting ruthenium compounds with sulfur sources under high pressure and temperature conditions in an aqueous solution. This method allows for the controlled growth of this compound crystals with desired properties .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(IV) sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ruthenium tetroxide:
RuS2+4O2→RuO4+2SO2
Reduction: this compound can be reduced to lower oxidation states of ruthenium, such as ruthenium(II) sulfide:
RuS2+2H2→RuS+2H2S
Substitution: this compound can undergo substitution reactions with various ligands, leading to the formation of different ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands such as phosphines or amines under appropriate conditions.
Major Products:
Oxidation: Ruthenium tetroxide and sulfur dioxide.
Reduction: Ruthenium(II) sulfide and hydrogen sulfide.
Substitution: Various ruthenium complexes depending on the ligands used.
Scientific Research Applications
Ruthenium(IV) sulfide has a wide range of applications in scientific research:
Chemistry:
Electrochemistry: It is employed in the development of electrodes for electrochemical cells and supercapacitors.
Biology and Medicine:
Drug Delivery: Ruthenium-based compounds, including this compound, are explored for their potential in targeted drug delivery systems.
Cancer Therapy: Ruthenium complexes are investigated for their anticancer properties, with some showing promise in inhibiting tumor growth.
Industry:
Comparison with Similar Compounds
Ruthenium(IV) sulfide can be compared with other similar compounds, such as:
Osmium(IV) sulfide (OsS₂): Similar to this compound, osmium(IV) sulfide is a member of the pyrite group and exhibits semiconductor properties.
Ruthenium(IV) oxide (RuO₂): Ruthenium(IV) oxide is another important ruthenium compound used in catalysis and electronics.
Ruthenium(III) chloride (RuCl₃): This compound is widely used as a precursor for synthesizing other ruthenium compounds.
This compound stands out due to its unique combination of semiconductor properties and catalytic activity, making it a valuable material in various scientific and industrial applications.
Properties
IUPAC Name |
bis(sulfanylidene)ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ru.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLQKWNBPVVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ru]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065264 | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12166-20-0 | |
| Record name | Ruthenium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12166-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)





![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)




